(2-Amino-1-cyclopropylethyl)dimethylamine
Overview
Description
(2-Amino-1-cyclopropylethyl)dimethylamine is a chemical compound with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol . This compound is known for its role as a small-molecule inhibitor of RNA Polymerase I transcription, making it a subject of interest in various fields of research and industry.
Preparation Methods
The synthesis of (2-Amino-1-cyclopropylethyl)dimethylamine typically involves the reaction of cyclopropylamine with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(2-Amino-1-cyclopropylethyl)dimethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group in this compound can undergo substitution reactions with halogenated compounds to form new derivatives.
Major Products: The primary product formed from these reactions is cyclaniliprole, which involves the amine group reacting with a carboxylic acid derivative.
Scientific Research Applications
(2-Amino-1-cyclopropylethyl)dimethylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in inhibiting RNA Polymerase I transcription, which is crucial for understanding gene expression and regulation.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to abnormal RNA transcription.
Mechanism of Action
The mechanism of action of (2-Amino-1-cyclopropylethyl)dimethylamine involves its inhibition of RNA Polymerase I transcription. This inhibition disrupts the synthesis of ribosomal RNA (rRNA), which is essential for ribosome biogenesis and protein synthesis. By targeting RNA Polymerase I, the compound can effectively modulate gene expression and cellular functions.
Comparison with Similar Compounds
(2-Amino-1-cyclopropylethyl)dimethylamine can be compared with other similar compounds, such as:
Cyclopropylamine: A precursor in the synthesis of this compound.
Dimethylamine: Another precursor used in the synthesis process.
Cyclaniliprole: A product formed from the reaction of this compound with a carboxylic acid derivative.
The uniqueness of this compound lies in its specific inhibition of RNA Polymerase I, which distinguishes it from other compounds with similar structures but different biological activities.
Properties
IUPAC Name |
1-cyclopropyl-N,N-dimethylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9(2)7(5-8)6-3-4-6/h6-7H,3-5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJWODNUYBQODM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092301-70-6 | |
Record name | (2-amino-1-cyclopropylethyl)dimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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